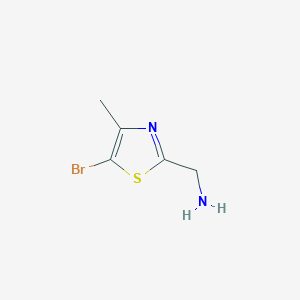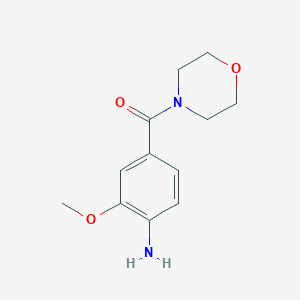
1-(3,4-Dimethylphenyl)prop-2-en-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C₁₀H₁₄N. It is characterized by a phenyl ring substituted with two methyl groups at positions 3 and 4, and an amino group attached to a prop-2-en-1-amine moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)prop-2-en-1-amine can be synthesized through several methods, including:
Reduction of Nitro Compounds: Starting with 1-(3,4-dimethylphenyl)prop-2-en-1-one, the nitro group can be reduced using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Amination of Alkenes: The compound can also be synthesized by the amination of 1-(3,4-dimethylphenyl)prop-2-en-1-one using ammonia or an amine source under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the reduction of nitro compounds or the amination of alkenes. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
1-(3,4-Dimethylphenyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution Reactions: Nucleophiles such as halides and sulfonates are used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro compound (1-(3,4-dimethylphenyl)prop-2-en-1-one)
Reduction: Amine (this compound) or alcohol (1-(3,4-dimethylphenyl)propan-1-ol)
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(3,4-Dimethylphenyl)prop-2-en-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of phenyl groups with biological macromolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
1-(3,4-Dimethylphenyl)prop-2-en-1-amine is similar to other phenyl-substituted amines, such as 1-(2,4-dimethylphenyl)prop-2-en-1-amine and 1-(3,5-dimethylphenyl)prop-2-en-1-amine. its unique substitution pattern at positions 3 and 4 gives it distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity.
相似化合物的比较
1-(2,4-Dimethylphenyl)prop-2-en-1-amine
1-(3,5-Dimethylphenyl)prop-2-en-1-amine
1-(2,3-Dimethylphenyl)prop-2-en-1-amine
1-(3,4-Dimethylphenyl)ethan-1-amine
This comprehensive overview provides a detailed understanding of 1-(3,4-Dimethylphenyl)prop-2-en-1-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-(3,4-dimethylphenyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-4-11(12)10-6-5-8(2)9(3)7-10/h4-7,11H,1,12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZQNSNFFQQICR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C=C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7967513.png)
![6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one](/img/structure/B7967522.png)
![2-Methyl-1-(1,7-diazaspiro[4.4]nonan-1-yl)propan-1-one](/img/structure/B7967530.png)
![1-(1,8-Diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7967534.png)
![1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone](/img/structure/B7967542.png)
![1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B7967547.png)
![1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B7967551.png)
![1-Ethyl-1,9-diazaspiro[5.5]undecane](/img/structure/B7967552.png)



![2-amino-N-[(6-oxo-1H-pyridin-3-yl)methyl]benzamide](/img/structure/B7967581.png)


